molecular formula C15H29IO2 B14152094 Iodomethyl 2-hexyloctanoate CAS No. 89296-59-3

Iodomethyl 2-hexyloctanoate

Cat. No.: B14152094
CAS No.: 89296-59-3
M. Wt: 368.29 g/mol
InChI Key: KJZHMMJJDBXUAS-UHFFFAOYSA-N
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Description

Iodomethyl 2-hexyloctanoate is a chemical compound with the molecular formula C16H31IO2. It is an ester derivative that contains an iodomethyl group attached to a 2-hexyloctanoate moiety. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodomethyl 2-hexyloctanoate typically involves the esterification of 2-hexyloctanoic acid with iodomethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 2-hexyloctanoate undergoes several types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Iodomethyl 2-hexyloctanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of iodomethyl 2-hexyloctanoate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed by esterases. The molecular targets and pathways involved depend on the specific reactions it undergoes in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 2-hexyloctanoate
  • Bromomethyl 2-hexyloctanoate
  • Methyl 2-hexyloctanoate

Comparison

Iodomethyl 2-hexyloctanoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts. The iodine atom also imparts different physical and chemical properties, such as higher molecular weight and different solubility characteristics.

Properties

CAS No.

89296-59-3

Molecular Formula

C15H29IO2

Molecular Weight

368.29 g/mol

IUPAC Name

iodomethyl 2-hexyloctanoate

InChI

InChI=1S/C15H29IO2/c1-3-5-7-9-11-14(15(17)18-13-16)12-10-8-6-4-2/h14H,3-13H2,1-2H3

InChI Key

KJZHMMJJDBXUAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)C(=O)OCI

Origin of Product

United States

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